

# TK-129 safety and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TK-129    |           |
| Cat. No.:            | B10857244 | Get Quote |

#### TK-129: A Novel KDM5B Inhibitor

**TK-129** is a potent pyrazole-based inhibitor of lysine-specific demethylase 5B (KDM5B) with an IC50 of 0.044  $\mu$ M[1]. Developed by Zhengzhou University, it is currently in the preclinical stage of development for the treatment of myocardial fibrosis[1].

#### **Mechanism of Action**

KDM5B has been identified as a potential therapeutic target for cardiovascular diseases. Its levels were observed to be elevated in mouse hearts following transverse aortic constriction and in angiotensin II-induced cardiac fibroblasts[1]. **TK-129** is designed to inhibit KDM5B, thereby reducing the activation of cardiac fibroblasts. Mechanistic studies have revealed that the upregulation of KDM5B in cardiac fibroblast activation is linked to the activation of the Wnt-related pathway. The therapeutic effects of **TK-129** are associated with its inhibition of KDM5B and the subsequent blocking of this KDM5B-related Wnt pathway activation[1].

#### **Pharmacokinetics**

Preclinical studies have indicated that **TK-129** possesses a good pharmacokinetic profile, with a bioavailability (F) of 42.37%[1]. In vivo studies have demonstrated its efficacy in reducing isoprenaline-induced myocardial remodeling and fibrosis.

#### Safety and Toxicity Profile

As of the latest available information, a detailed public safety and toxicity profile for **TK-129** has not been released. Further preclinical and clinical studies are required to establish the



comprehensive safety profile of this compound.

# MM-129: A Case Study in Preclinical Safety and Toxicity Assessment

To illustrate the components of a comprehensive safety and toxicity profile, this section details the preclinical data for MM-129, a novel inhibitor targeting BTK/PI3K/AKT/mTOR and PD-L1 with potential applications in colon cancer treatment.

## **Summary of Preclinical Safety Data**

MM-129 has undergone toxicity studies in both zebrafish and rodent models, demonstrating a favorable safety profile.

Table 1: Summary of In Vivo Toxicity Studies of MM-129

| Species              | Study Type                  | Doses<br>Administered | Key Findings                                                                                                                | Reference |
|----------------------|-----------------------------|-----------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Mice<br>(BALB/ccmdb) | Short-term<br>(Single Dose) | 10, 20, 40<br>μmol/kg | No mortality or signs of toxicity at 10 µmol/kg.                                                                            |           |
| Mice<br>(BALB/ccmdb) | Long-term (14<br>days)      | 10, 20, 40<br>μmol/kg | - 10 μmol/kg: No mortality or toxicity 20 μmol/kg: 40% mortality 40 μmol/kg: 60% mortality with clinical signs of toxicity. |           |
| Zebrafish<br>Embryos | Toxicity Study              | 10 μΜ                 | No sublethal effects observed.                                                                                              | _         |

Table 2: Summary of Hematological and Biochemical Parameters for MM-129 in Mice (14-day study)



| Parameter             | Dose (µmol/kg) | Result                                                                                             | Reference |
|-----------------------|----------------|----------------------------------------------------------------------------------------------------|-----------|
| Liver Function        | 10             | Normal levels at the end of the study.  Transient increase in total bilirubin at the highest dose. |           |
| Renal Function        | All doses      | Normal levels.                                                                                     |           |
| Hematological Profile | All doses      | Similar to control animals.                                                                        | _         |

## **Experimental Protocols**

- Animal Model: 4-6 week old BALB/ccmdb mice were used for both short-term and long-term studies.
- Drug Administration: MM-129 was administered intraperitoneally. The vehicle control was 10% DMSO/phosphate-buffered saline (PBS).
- Short-Term Study: Animals were divided into four groups and treated with a single dose of vehicle or MM-129 at 10, 20, or 40 μmol/kg. They were observed for adverse effects.
- Long-Term Study: Animals were administered MM-129 or vehicle daily for 14 days at doses of 10, 20, and 40 μmol/kg. Mortality, clinical signs of toxicity, and behavioral changes were monitored. At the end of the study, blood samples were collected for hematological and biochemical analysis.
- Methodology: Zebrafish embryos were treated with MM-129 at a concentration of 10 μM.
- Endpoints: Sublethal effects, such as lack of swimming activity, lack of heartbeat, and tail blood flow, were evaluated.

## Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Signaling pathway of TK-129 in myocardial fibrosis.



Click to download full resolution via product page

Caption: Experimental workflow for MM-129 toxicity studies.

# Other "\*129" Compounds in Development



Several other compounds with the "129" designation are currently in various stages of development, each with its own specific target and safety profile.

- AGMB-129 (Ontunisertib): An oral, GI-restricted inhibitor of ALK5 being developed for
  Fibrostenosing Crohn's Disease. It has been shown to be well-tolerated in a Phase 1 study
  with no drug-related safety signals or dose-limiting toxicities. A Phase 2a study is ongoing.
- BIIB129: A covalent, selective, and brain-penetrant BTK inhibitor for the treatment of Multiple
   Sclerosis. It has demonstrated a favorable safety profile in preclinical studies.
- EBC-129: A first-in-class antibody-drug conjugate (ADC) for pancreatic cancer. In a Phase 1
  trial, it was generally well-tolerated, with a manageable safety profile consistent with MMAEbased ADCs.

#### Conclusion

**TK-129** is a promising preclinical candidate for the treatment of myocardial fibrosis with a novel mechanism of action targeting KDM5B. While its pharmacokinetic profile is favorable, a comprehensive public safety and toxicity profile is not yet available. The detailed preclinical safety assessment of MM-129 provides a valuable framework for the types of studies and data required to characterize the safety of new chemical entities. As **TK-129** progresses through development, it will be crucial to conduct rigorous toxicological studies to fully understand its safety profile before it can be considered for clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TK-129 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [TK-129 safety and toxicity profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857244#tk-129-safety-and-toxicity-profile]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com